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Compound of Interest

Compound Name: Physagulide J

Cat. No.: B15596582

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of
Physagulide J, a cytotoxic withanolide isolated from Physalis longifolia. The following sections
detail the experimental protocols, present a comprehensive analysis of the spectroscopic data,
and visualize the logical workflow employed in determining its complex steroidal structure.

Executive Summary

Physagulide J, a member of the withanolide class of natural products, has been isolated from
the aerial parts of Physalis longifolia. Its molecular structure was rigorously established through
a combination of advanced spectroscopic techniques, including High-Resolution Electrospray
lonization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear
Magnetic Resonance (NMR) spectroscopy. The elucidated structure reveals a complex
polycyclic framework characteristic of withanolides, featuring multiple stereocenters and
oxygenated functionalities. This guide serves as a comprehensive resource for researchers
interested in the chemistry of withanolides and the methodologies applied in their structural
characterization.

Experimental Protocols
Isolation and Purification of Physagulide J

The isolation of Physagulide J was achieved from the EtOAc-soluble fraction of a CH2Clz>—
MeOH (1:1) extract of the aerial parts of Physalis longifolia. The crude extract exhibited
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cytotoxicity against various cancer cell lines, prompting a bioassay-guided fractionation.
Compound 1 (presumed to be Physagulide J) was isolated as colorless cuboid crystals from a
CH2CI2—CHsCN mixture and was identified as a major metabolite in the EtOAc-soluble
fraction[1].

Spectroscopic Analysis

The chemical structure of Physagulide J was determined using a suite of spectroscopic
methods:

e High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS): This technique
was employed to determine the exact molecular formula of the compound.

« Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups
present in the molecule. The absorptions revealed the presence of hydroxy (3431 and 3233
cm™1), keto (1671 cm~1), and ester (1706 cm~1) groups[1].

* Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR
experiments were conducted to establish the carbon skeleton and the relative
stereochemistry of Physagulide J. These included:

[¢]

'H NMR (Proton NMR)

o 13C NMR (Carbon-13 NMR)

o Attached Proton Test (APT)

o Heteronuclear Single Quantum Coherence (HSQC)

o Additional 2D NMR experiments such as COSY, HMBC, and NOESY are standard in such
elucidations to establish proton-proton and proton-carbon correlations, as well as through-
space proximities of protons, respectively.

Data Presentation

The molecular formula of Physagulide J was determined to be C2sH3sO7 by HR-ESI-MS and
NMR experiments, indicating ten degrees of unsaturation[1].
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'H NMR Spectroscopic Data

The *H NMR spectrum of Physagulide J displayed characteristic signals for a withanolide
steroid. Key resonances are summarized in the table below.

Position OoH (ppm) Multiplicity J (Hz)

2 6.16 d 10.0

3 6.95 dad 10.0, 6.1
4 3.52 d 6.1

6 4.33 dt 13.3,34
18 0.60 S

19 1.97 S

21 0.90 d 6.6

22 3.18 brs

27 3.65 d 9.6

27 4.17 d 9.6

28 4.23 d 12.5

28 4.28 d 12,5

Table 1: *H NMR Data for Physagulide J (400 or 500 MHz)[1].

13C NMR Spectroscopic Data

The 13C NMR spectrum, in conjunction with APT and HSQC experiments, revealed the
presence of 28 carbon signals, which were classified as three methyl (CHs), eight methylene
(CH2), ten methine (CH), and seven quaternary (C) carbons[1].
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Position oC (ppm) Carbon Type
1 200.7 C

2 132.9 CH
3 145.7 CH
4 125.6 C

5 154.3 C

6 61.8 CH
17 61.5 C
18 61.0 CH:
20 78.8 CH
22 68.0 CH
26 167.4 C
28 56.7 CH2

Table 2: Selected 13C NMR Data for Physagulide J (125 MHz)[1].

Structure Elucidation Workflow

The elucidation of the chemical structure of Physagulide J followed a logical progression of
experiments and data analysis. The workflow diagram below illustrates the key steps in this
process.
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Workflow for Physagulide J Structure Elucidation
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Figure 1: A diagram illustrating the experimental workflow for the structure elucidation of
Physagulide J.

Conclusion

The comprehensive analysis of data from HR-ESI-MS, IR, and a suite of 1D and 2D NMR
experiments has enabled the successful elucidation of the chemical structure of Physagulide
J. This technical guide provides a detailed overview of the methodologies and key data that
were instrumental in this process. The availability of this detailed structural information is
crucial for further research into the biological activities of Physagulide J and for the
development of potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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